![molecular formula C19H14Cl2N2O4S B2865956 2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide CAS No. 888410-84-2](/img/structure/B2865956.png)

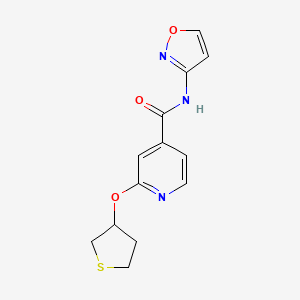

2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and is a key ingredient in many lawn care and agricultural products . The compound also contains a 1,4-benzodioxin-6-yl and a 1,3-thiazol-2-yl group, which are common structures in organic chemistry and can have various biological activities.

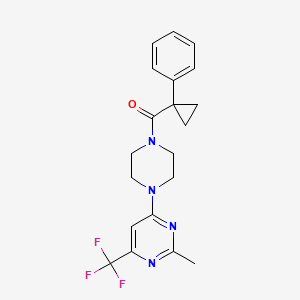

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,4-dichlorophenoxy, 1,4-benzodioxin-6-yl, and 1,3-thiazol-2-yl groups. These groups would likely confer specific physical and chemical properties to the compound, such as its solubility, reactivity, and potential biological activity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. For example, the 2,4-dichlorophenoxy group might undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the aromatic rings and the polar groups might affect its solubility in different solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications

Controlled Release of Herbicides

This compound is used in the development of nanocarrier-based formulations for herbicides. These formulations can significantly improve the efficiency of herbicide use and reduce off-target effects. For instance, herbicide-intercalated Zn–Al hydrotalcites have been fabricated to control the release rates of herbicides, thereby reducing volatilization and leaching risks .

Adsorption and Removal of Herbicides

Another application involves the adsorption of herbicides from aqueous solutions. Research has shown that electrochemically generated aluminum hydroxides can effectively adsorb herbicides like 2-(2,4-dichlorophenoxy)propanoic acid, which is structurally similar to the compound , from water, offering an alternative to chemical dosing .

Herbicide Degradation

The compound is also relevant in the degradation of herbicides . Studies have evaluated the electro-catalytic degradation of herbicides using various anode electrodes. This process is crucial for treating wastewater containing resistant pollutants, such as phenoxy group herbicides .

Reductive Dechlorination

In the field of environmental remediation , the compound can be used for the reductive dechlorination of chlorinated organic compounds (COCs). This process involves the removal of chlorine atoms from the molecular structure, which is a key step in detoxifying harmful environmental pollutants .

Agricultural Soil Management

The controlled release formulations mentioned earlier can be applied to agricultural soil management . By retarding the leaching of herbicides through the soil, these formulations help maintain soil health and prevent contamination of groundwater .

Pesticide Formulation Optimization

Lastly, the compound plays a role in pesticide formulation optimization . By reducing the volatility and leaching of pesticides, researchers can create more effective and environmentally friendly pesticide formulations .

Future Directions

Future research on this compound could involve the synthesis and characterization of the compound, the investigation of its physical and chemical properties, and the evaluation of its biological activity and potential applications. This could include studies on its mechanism of action, its potential uses as a herbicide or other agricultural chemical, and its environmental impact .

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O4S/c20-12-2-4-15(13(21)8-12)27-9-18(24)23-19-22-14(10-28-19)11-1-3-16-17(7-11)26-6-5-25-16/h1-4,7-8,10H,5-6,9H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPSOKLYGQCUHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865873.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865874.png)

![Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol](/img/structure/B2865877.png)

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B2865884.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865885.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2865887.png)

![2-Amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2865894.png)

![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865896.png)